molecular formula C16H12N2O2 B5793833 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]

1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]

Cat. No. B5793833
M. Wt: 264.28 g/mol
InChI Key: OKEGNICAYCHHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone], also known as MIT-2, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been studied for its potential as a fluorescent material due to its unique chemical structure. In catalysis, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been investigated for its potential as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] can reduce tumor growth in animal models. 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its unique chemical structure. However, 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] also has limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]. One potential direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to study its potential as a fluorescent material for imaging applications. Additionally, further research is needed to fully understand the mechanism of action of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] and its potential applications in catalysis.

Synthesis Methods

1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] is synthesized through a reaction between 1H-indene-1,2,3-trione and 4-methylphenylhydrazine in the presence of a catalyst. The reaction takes place under specific conditions, and the resulting product is purified through various techniques to obtain a pure compound. The synthesis of 1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone] has been optimized and studied extensively to improve the yield and purity of the product.

properties

IUPAC Name

2-[(4-methylphenyl)hydrazinylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-10-6-8-11(9-7-10)17-18-14-15(19)12-4-2-3-5-13(12)16(14)20/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEGNICAYCHHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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